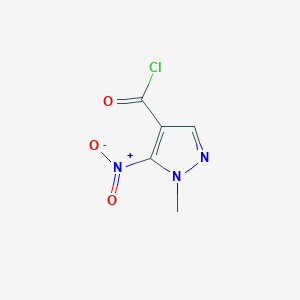
1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride is a chemical compound that has been widely used in scientific research. This compound is a derivative of pyrazole, which is a heterocyclic organic compound that contains a ring of five atoms, including four carbon atoms and one nitrogen atom. The synthesis method of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride is a complex process that requires expertise and precision.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride is not well understood. However, it is believed that this compound acts as an electrophilic reagent, which can react with nucleophiles such as amines and thiols. This reactivity makes 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride a useful tool for the modification of biomolecules such as proteins and peptides.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride are not well studied. However, it is known that this compound can react with amino acids such as cysteine and lysine, which can lead to the modification of proteins and peptides. This modification can alter the biological activity of these molecules, which can have implications for various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride in lab experiments include its reactivity towards nucleophiles, which makes it a useful tool for the modification of biomolecules. This compound is also commercially available, which makes it easily accessible for researchers. However, the limitations of using 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride include its toxicity and reactivity towards other reagents, which requires careful handling and storage.
Direcciones Futuras
There are several future directions for the use of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride in scientific research. One direction is the synthesis of new pyrazole derivatives with potential biological activities. Another direction is the modification of biomolecules such as proteins and peptides for various applications. Additionally, the use of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride in the synthesis of metal complexes for catalysis, sensing, and imaging is an area of active research.
Métodos De Síntesis
The synthesis method of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride involves the reaction of 1-methyl-5-nitro-1H-pyrazole-4-carboxylic acid with thionyl chloride. This reaction produces 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride, along with sulfur dioxide and hydrogen chloride gas. This process requires careful handling of the reagents, as thionyl chloride is a highly reactive compound that can cause severe burns and eye damage. The synthesis method of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride has been used in various scientific research applications, including the synthesis of pyrazole derivatives, which have potential applications in medicinal chemistry. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral activities. 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride has also been used in the synthesis of metal complexes, which have potential applications in catalysis, sensing, and imaging.
Propiedades
Número CAS |
121568-18-1 |
|---|---|
Nombre del producto |
1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride |
Fórmula molecular |
C5H4ClN3O3 |
Peso molecular |
189.56 g/mol |
Nombre IUPAC |
1-methyl-5-nitropyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C5H4ClN3O3/c1-8-5(9(11)12)3(2-7-8)4(6)10/h2H,1H3 |
Clave InChI |
GZXWUVDDECGNIX-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)C(=O)Cl)[N+](=O)[O-] |
SMILES canónico |
CN1C(=C(C=N1)C(=O)Cl)[N+](=O)[O-] |
Sinónimos |
1H-Pyrazole-4-carbonylchloride,1-methyl-5-nitro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



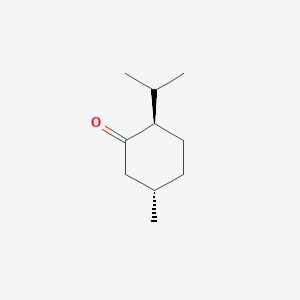
![(2S)-4-amino-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-oxobutanoic acid](/img/structure/B49632.png)
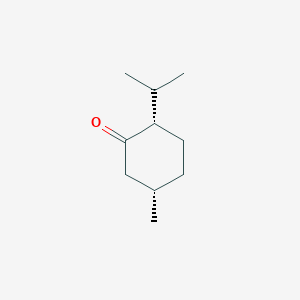
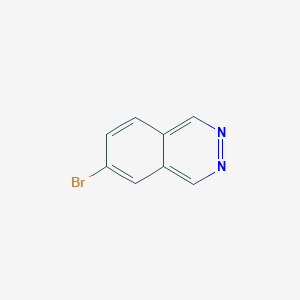
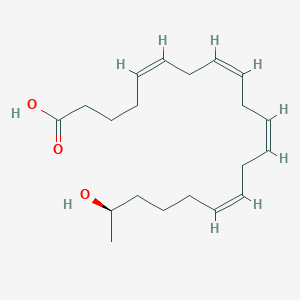
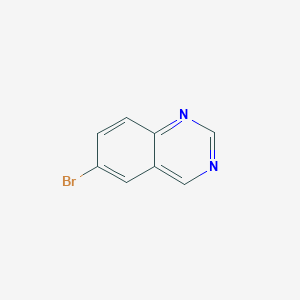
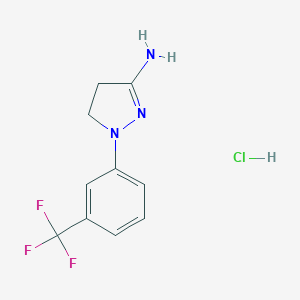
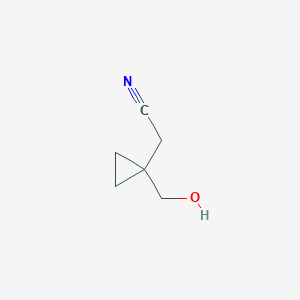
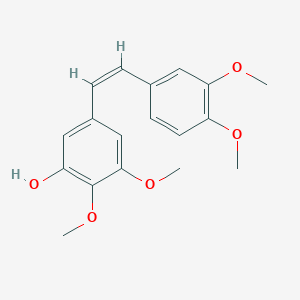


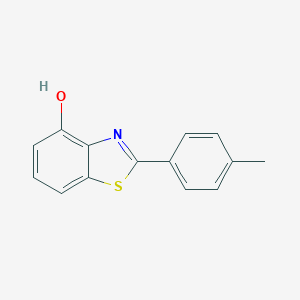
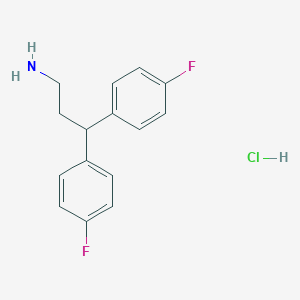
![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)